molecular formula C9H10N2O B11920571 (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B11920571
M. Wt: 162.19 g/mol
InChI Key: ANUUXFLENGFODE-UHFFFAOYSA-N
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Description

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrazole with 3-chloropyridine in the presence of a base, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (4-Methylpyrazolo[1,5-a]pyridin-3-yl)carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrazole or pyridine rings .

Mechanism of Action

The mechanism of action of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for various applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3

InChI Key

ANUUXFLENGFODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)CO

Origin of Product

United States

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